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molecular formula C10H11NO5 B3177147 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone CAS No. 134610-32-5

1-(3,4-Dimethoxy-5-nitrophenyl)ethanone

Cat. No. B3177147
M. Wt: 225.2 g/mol
InChI Key: FNVILAFBAWUBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389653

Procedure details

11.3 g of tin dichloride dihydrate are added to 2.25 g of 3',4'-dimethoxy-5'-nitroacetophenone dissolved in 50 ml of ethanol, whereupon the mixture is stirred at 75° for 30 minutes. Thereupon, the reaction mixture is poured on to 100 g of ice, neutralized with about 300 ml of saturated sodium hydrogen carbonate solution and treated with 150 ml of methylene chloride. The mixture is filtered and the methylene chloride phase is separated. This is dried over sodium sulfate and evaporated, and the residue is recrystallized from ether/petroleum ether. There is obtained 5'-amino-3',4'-dimethoxyacetophenone of m.p. 63°-65°.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([C:19](=[O:21])[CH3:20])[CH:11]=[C:12]([N+:16]([O-])=O)[C:13]=1[O:14][CH3:15].C(=O)([O-])O.[Na+].C(Cl)Cl>C(O)C>[NH2:16][C:12]1[C:13]([O:14][CH3:15])=[C:8]([O:7][CH3:6])[CH:9]=[C:10]([C:19](=[O:21])[CH3:20])[CH:11]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
2.25 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)[N+](=O)[O-])C(C)=O
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 75° for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the methylene chloride phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ether/petroleum ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C(=C(C=C(C1)C(C)=O)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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